molecular formula C10H20N2O3 B12307119 tert-butyl N-(3-aminooxan-4-yl)carbamate

tert-butyl N-(3-aminooxan-4-yl)carbamate

Cat. No.: B12307119
M. Wt: 216.28 g/mol
InChI Key: ABPWYJBKUUVONI-UHFFFAOYSA-N
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Description

tert-Butyl N-[(3S,4S)-3-aminooxan-4-yl]carbamate: is a chemical compound with the molecular formula C10H20N2O3 and a molecular weight of 216.28 g/mol . It is a white to yellow solid that is used in various chemical and biological applications. The compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(3S,4S)-3-aminooxan-4-yl]carbamate typically involves the reaction of the corresponding amine with tert-butyl carbamate under suitable conditions. One common method is to react the amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods: Industrial production of tert-butyl N-[(3S,4S)-3-aminooxan-4-yl]carbamate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles such as halides, alcohols, and amines.

Major Products Formed:

Scientific Research Applications

Chemistry: tert-Butyl N-[(3S,4S)-3-aminooxan-4-yl]carbamate is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, the compound is used to study enzyme mechanisms and protein interactions. It can act as a substrate or inhibitor in enzymatic reactions.

Industry: In the industrial sector, tert-butyl N-[(3S,4S)-3-aminooxan-4-yl]carbamate is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl N-[(3S,4S)-3-aminooxan-4-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

  • tert-Butyl N-[(3S,4S)-3-aminotetrahydro-2H-pyran-4-yl]carbamate
  • tert-Butyl N-[(3S,4S)-3-aminotetrahydropyran-4-yl]carbamate
  • tert-Butyl N-[(3S,4S)-3-aminotetrahydro-2H-pyran-3,4-diamine]

Uniqueness: tert-Butyl N-[(3S,4S)-3-aminooxan-4-yl]carbamate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and stability. This makes it particularly useful in applications where precise control of chemical reactions is required .

Properties

Molecular Formula

C10H20N2O3

Molecular Weight

216.28 g/mol

IUPAC Name

tert-butyl N-(3-aminooxan-4-yl)carbamate

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-8-4-5-14-6-7(8)11/h7-8H,4-6,11H2,1-3H3,(H,12,13)

InChI Key

ABPWYJBKUUVONI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCOCC1N

Origin of Product

United States

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